2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone
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Description
This compound is a benzophenone derivative with a complex structure that includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety . It has a molecular formula of C22H25NO4 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzophenone core, a 1,4-dioxa-8-azaspiro[4.5]decane moiety, and a fluorine atom . The InChI code isInChI=1S/C22H25NO4/c1-25-19-8-6-17 (7-9-19)21 (24)20-5-3-2-4-18 (20)16-23-12-10-22 (11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.4 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 367.17835828 g/mol . Its topological polar surface area is 48 Ų . It has a heavy atom count of 27 .Scientific Research Applications
Pharmaceutical Research
This compound could be used as a precursor in the synthesis of potential pharmacological agents. Its structure suggests it could be involved in creating ligands for receptor binding studies, particularly due to the presence of the 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is known for its potential biological activity .
properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)20(24)19-4-2-1-3-17(19)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMVVXNZILLJMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643762 |
Source
|
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone | |
CAS RN |
898756-05-3 |
Source
|
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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